3-Methylbut-3-enyl 2-methylbutyrate

CAS No.: 84254-81-9

Cat. No.: VC16989702

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84254-81-9 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 3-methylbut-3-enyl 2-methylbutanoate |

| Standard InChI | InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |

| Standard InChI Key | LTOLHPXUSLBUHD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(=O)OCCC(=C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

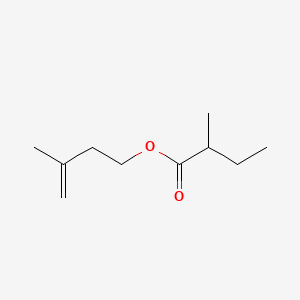

The compound’s structure comprises a 3-methylbut-3-enyl group (an unsaturated tert-alcohol derivative) esterified with 2-methylbutanoic acid. The double bond in the 3-methylbut-3-enyl moiety introduces geometric isomerism, though the cis or trans configuration remains unspecified in available literature . The SMILES notation \text{CCC(C)C(=O)OCCC(=C)C confirms the branching at both the acid and alcohol components .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 170.25 g/mol | PubChem |

| InChIKey | LTOLHPXUSLBUHD-UHFFFAOYSA-N | PubChem |

| SMILES | CCC(C)C(=O)OCCC(=C)C | PubChem |

| CAS Registry Number | 84254-81-9 | PubChem |

Spectroscopic and Physical Properties

Synthesis and Production Pathways

Conventional Esterification

The compound is synthesized via acid-catalyzed esterification between 3-methylbut-3-en-1-ol and 2-methylbutanoic acid. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions . The LIPID MAPS database lists related esters (e.g., isopentyl isopentanoate, LMFA07010919) produced through analogous methods, supporting this pathway’s feasibility .

Enzymatic and Green Chemistry Approaches

Recent trends favor lipase-mediated esterification for higher selectivity and lower energy consumption. For instance, immobilized Candida antarctica lipase B has been used to synthesize methyl 2-methylbutanoate (HMDB0029762) under solvent-free conditions . Adapting such methods could optimize 3-methylbut-3-enyl 2-methylbutyrate production while minimizing byproducts.

Functional Applications and Industrial Relevance

Flavor and Fragrance Industry

While direct evidence is limited, structurally similar esters like cis-3-hexenyl 2-methylbutanoate (FEMA 3497) are approved as flavoring agents due to their fresh, fruity notes . The branched alkyl groups in 3-methylbut-3-enyl 2-methylbutyrate likely impart analogous organoleptic properties, making it a candidate for perfumery or food additives.

Biochemical and Metabolic Studies

Methyl 2-methylbutanoate (HMDB0029762), a related short-chain ester, is detected in human metabolomes, though its role remains unclear . This suggests that 3-methylbut-3-enyl 2-methylbutyrate may participate in lipid metabolism or signaling pathways, warranting further investigation.

Comparative Analysis with Analogous Esters

Table 2: Structural and Functional Comparison

The unsaturated backbone of 3-methylbut-3-enyl 2-methylbutyrate distinguishes it from saturated analogs, potentially enhancing volatility and aroma profile. Its higher molecular weight compared to methyl esters may also influence bioavailability in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume